![molecular formula C21H15FN2O2S B2642087 1-[(4-乙烯基苯基)甲基]-3-(3-氟苯基)-1H,2H,3H,4H-噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 1326849-16-4](/img/structure/B2642087.png)

1-[(4-乙烯基苯基)甲基]-3-(3-氟苯基)-1H,2H,3H,4H-噻吩并[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

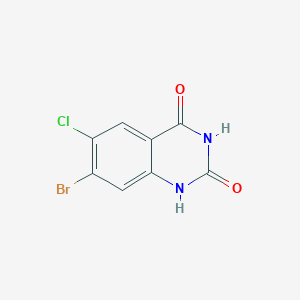

The compound belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines involves a thiophene ring fused with a pyrimidine ring . The exact structure of the compound “1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” would involve additional substitutions on this basic structure.

Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines can vary depending on the substitutions on the ring structure. The synthesis reactions mentioned above involve the formation of a pyrimidine ring from a thiophene precursor .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thieno[3,2-d]pyrimidines, in general, are aromatic heterocyclic compounds .

科学研究应用

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers have explored their use in designing novel pharmaceuticals. Key areas include:

- Anticancer Agents : Some thieno[3,2-d]pyrimidine derivatives exhibit antiproliferative effects against cancer cells. Their ability to interfere with cell cycle progression and induce apoptosis makes them interesting candidates for further investigation .

- Kinase Inhibitors : Thieno[3,2-d]pyrimidines have been studied as kinase inhibitors, targeting specific signaling pathways involved in diseases like cancer and inflammation .

- Anti-inflammatory Agents : Certain derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory disorders .

Materials Science and Organic Electronics

Thieno[3,2-d]pyrimidine-2,4-dione-based materials have been explored for their electronic properties:

- Organic Semiconductors : These compounds exhibit good charge transport properties, making them suitable for organic field-effect transistors (OFETs) and other electronic devices .

- Photovoltaics : Researchers investigate thieno[3,2-d]pyrimidine derivatives as electron-accepting materials in organic solar cells. Their absorption spectra and energy levels are crucial for efficient photovoltaic performance .

Agrochemicals and Plant Growth Regulators

- Plant Hormones : Thieno[3,2-d]pyrimidine derivatives may act as plant growth regulators. For instance, indole-3-acetic acid (IAA), a natural plant hormone, is structurally related to this class of compounds. IAA plays a role in plant growth, development, and responses to environmental cues .

Analytical Chemistry and Sensors

- Sensing Platforms : Researchers have explored thieno[3,2-d]pyrimidine-based sensors for detecting various analytes, including heavy metals, gases, and biomolecules. Their tunable electronic properties make them suitable for sensor applications .

Photophysics and Luminescent Materials

- Fluorescent Probes : Some thieno[3,2-d]pyrimidine derivatives exhibit fluorescence properties. These compounds can serve as fluorescent probes for biological imaging and sensing applications .

Synthetic Chemistry and Methodology Development

- Synthetic Building Blocks : Thieno[3,2-d]pyrimidine-2,4-dione scaffolds are versatile building blocks in organic synthesis. Researchers have developed novel synthetic routes using these compounds as starting materials .

作用机制

属性

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c1-2-14-6-8-15(9-7-14)13-23-18-10-11-27-19(18)20(25)24(21(23)26)17-5-3-4-16(22)12-17/h2-12,18-19H,1,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVXYOGOGILQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2642006.png)

![2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2642007.png)

![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)

![3-Amino-4-chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B2642010.png)

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2642020.png)

![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)